molecular formula C5H4BrClN2 B1286657 5-Bromo-2-chloro-4-methylpyrimidine CAS No. 633328-95-7

5-Bromo-2-chloro-4-methylpyrimidine

Cat. No.: B1286657
CAS No.: 633328-95-7
M. Wt: 207.45 g/mol
InChI Key: IIALSLVGUGOODS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methylpyrimidine: is a highly functionalized pyrimidine derivative. It is an aromatic heterocyclic compound containing bromine, chlorine, and a methyl group attached to a pyrimidine ring. This compound is known for its stability and is widely used in organic synthesis and various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methylpyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form the key intermediate. This intermediate is then subjected to diazotization and chlorination to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Bromo-2-chloro-4-methylpyrimidine plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of antibacterial and antifungal agents. The compound's structure allows for modifications that enhance the efficacy and selectivity of drug candidates.

Case Study: SGLT2 Inhibitors
Recent research highlighted the compound's utility in synthesizing SGLT2 inhibitors, which are critical in diabetes management. A study demonstrated a scalable process for producing derivatives of this compound, achieving a total yield of 24% over six synthetic steps, including nitration and bromination . This illustrates not only its pharmaceutical relevance but also its industrial scalability.

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural applications, this compound is used to formulate herbicides and pesticides. Its effectiveness in enhancing crop protection is vital for sustainable agriculture practices. The compound contributes to improved yields by targeting specific biochemical pathways in pests and weeds.

Table 1: Agrochemical Applications

Application TypeDescription
HerbicidesUtilized to inhibit growth of unwanted plants
PesticidesEffective against various agricultural pests
Crop ProtectionEnhances resistance to environmental stressors

Material Science

Production of Polymers and Coatings
The compound is also employed in material science for producing specialized polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for industrial applications.

Case Study: Coating Formulations
Research indicates that coatings incorporating this compound demonstrate improved longevity and performance under harsh conditions. This application is crucial for industries requiring reliable protective coatings .

Research Reagents

Versatile Reagent in Organic Synthesis
As a research reagent, this compound facilitates the development of new chemical reactions and pathways. It aids researchers in exploring novel synthetic routes, thereby advancing chemical research and innovation.

Table 2: Research Applications

ApplicationDescription
Organic SynthesisKey reagent for developing new reactions
Chemical Pathway ExplorationEnables discovery of novel compounds

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-methylpyrimidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in medicinal chemistry for developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

5-Bromo-2-chloro-4-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and chlorine substituents on a pyrimidine ring, which significantly influence its biological activity. The molecular formula is C5H4BrClN2C_5H_4BrClN_2 with a molecular weight of approximately 239.52 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting cellular processes in microorganisms, although specific pathways remain to be fully elucidated .

Anticancer Potential

Studies have shown that this compound may possess anticancer properties . It has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro. For instance, experiments demonstrated that this compound could induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, including those involved in metabolic pathways. Notably, it acts as an inhibitor of CYP1A2, which is relevant for drug metabolism and pharmacokinetics. This inhibition can lead to interactions with other pharmaceuticals, highlighting the need for careful consideration in drug development .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The halogen substituents can enhance binding affinity to target enzymes, affecting their catalytic activity.
  • Cell Cycle Disruption : The compound has shown potential in disrupting the cell cycle in cancer cells, leading to increased apoptosis rates.
  • Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor in fungi and bacteria .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A recent study evaluated the compound's efficacy against various bacterial strains, showing significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
  • Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure .
  • Enzyme Interaction Analysis : A kinetic study demonstrated that the compound acts as a competitive inhibitor for CYP1A2, providing insights into its potential impact on drug metabolism when co-administered with other medications .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityCYP Inhibition
This compoundYesYesCYP1A2
5-Bromo-2-chloropyridineModerateNoNo
5-Chloro-4-methylpyrimidineWeakModerateCYP3A4

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-2-chloro-4-methylpyrimidine with high purity?

  • Methodological Answer : A common approach involves sequential halogenation and functionalization of the pyrimidine ring. For example, nitration of 4-methylpyrimidine derivatives followed by selective reduction and halogenation (e.g., using stannous chloride in HCl for nitro group reduction, as described in a related compound’s synthesis ). Subsequent bromination/chlorination steps require careful stoichiometric control to avoid over-halogenation. Purification via recrystallization (e.g., acetonitrile) yields >90% purity . Key challenges include regioselectivity and by-product formation, necessitating TLC or HPLC monitoring.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic analyses:

  • NMR : 1^1H/13^13C NMR to verify substituent positions (e.g., methyl group at C4, Br/Cl at C5/C2).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C5_5H5_5BrClN2_2).
  • X-ray Crystallography : Resolve planar geometry of the pyrimidine ring (r.m.s. deviation <0.1 Å) and intermolecular interactions (e.g., hydrogen bonding patterns as in analogous structures ).

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at -20°C to minimize hydrolysis of halogens. Avoid exposure to moisture or light, as Br/Cl substituents are susceptible to nucleophilic displacement. Long-term stability tests (e.g., via periodic HPLC analysis) are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated pyrimidines?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental XRD data (e.g., bond lengths/angles) with computational models (DFT calculations).
  • Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions in 5-bromo-2-chloropyrimidin-4-amine ) to identify packing anomalies.
  • Re-examine refinement parameters (e.g., SHELXL software for small-molecule crystallography ), ensuring data-to-parameter ratios >10:1 to avoid overfitting.

Q. What strategies mitigate by-product formation during nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance regioselectivity.
  • Temperature Control : Lower temperatures (-10°C to 0°C) reduce competing elimination pathways.
  • Catalysis : Employ Pd-catalyzed cross-coupling for selective Br/Cl replacement (e.g., Suzuki-Miyaura for aryl substitutions). Monitor reaction progress via 19^{19}F NMR if fluorine tags are used .

Q. How do steric and electronic effects of the 4-methyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group at C4 may hinder axial approach of catalysts (e.g., Pd(PPh3_3)4_4) in Buchwald-Hartwig aminations, requiring bulkier ligands (XPhos) for efficient coupling .
  • Electronic Effects : Electron-donating methyl groups increase electron density at C2/C5, altering halogen reactivity (Cl vs. Br). Competitive displacement studies (e.g., kinetic isotope effects) can quantify these differences .

Q. What analytical approaches distinguish between polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Identify distinct diffraction patterns for polymorphs.
  • DSC/TGA : Detect thermal transitions (melting points, decomposition) specific to each form.
  • Solid-State NMR : Resolve chemical environment differences (e.g., 13^13C CP/MAS NMR for methyl group dynamics) .

Properties

IUPAC Name

5-bromo-2-chloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALSLVGUGOODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609033
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-95-7
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5 g of 5-bromo-2,4-dichloropyrimidine was dissolved in 70 mL of tetrahydrofuran, and under stirring at room temperature, 15.8 g of trimethyl aluminum in 15% n-hexane and 1.77 g of tetrakis(triphenyl)phosphine were added, and stirred at 80° C., under nitrogen atmosphere for 7 hours. Under ice cooling, 70 mL of water was added little by little, followed by 46 g of potassium sodium tartrate tetrahydrate, and stirred at room temperature for 1 hour. Then the solution was extracted twice with ethyl acetate, and the resultant organic layer was washed with saturated brine. After drying over magnesium sulfate, the solvent was evaporated, and purification and isolation by silica gel column chromatography (ethyl acetate:n-hexane=1:8) were followed, to obtain 1.6 g of the title compound as a pale yellow syrup.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl)phosphine
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
potassium sodium tartrate tetrahydrate
Quantity
46 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Ethylcarbamoylamino)propyl-trimethylazanium
3-(Ethylcarbamoylamino)propyl-trimethylazanium
5-Bromo-2-chloro-4-methylpyrimidine
3-(Ethylcarbamoylamino)propyl-trimethylazanium
3-(Ethylcarbamoylamino)propyl-trimethylazanium
5-Bromo-2-chloro-4-methylpyrimidine
3-(Ethylcarbamoylamino)propyl-trimethylazanium
5-Bromo-2-chloro-4-methylpyrimidine
3-(Ethylcarbamoylamino)propyl-trimethylazanium
5-Bromo-2-chloro-4-methylpyrimidine
3-(Ethylcarbamoylamino)propyl-trimethylazanium
5-Bromo-2-chloro-4-methylpyrimidine
3-(Ethylcarbamoylamino)propyl-trimethylazanium
5-Bromo-2-chloro-4-methylpyrimidine

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